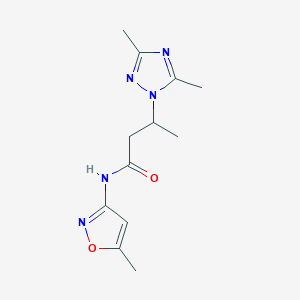![molecular formula C13H18N4O2S B497215 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-55-9](/img/structure/B497215.png)
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a sulfonamide derivative that has been shown to inhibit the function of intracellular calcium channels, making it a valuable tool for investigating calcium signaling pathways and their roles in various physiological processes.
作用机制
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a potent inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum membrane. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium ions from the endoplasmic reticulum into the cytosol. This inhibition of calcium signaling can have a wide range of effects on cellular processes, depending on the specific cell type and context.
Biochemical and Physiological Effects:
The inhibition of calcium signaling by 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can have a wide range of effects on biochemical and physiological processes. For example, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been shown to inhibit muscle contraction by blocking calcium release from the sarcoplasmic reticulum. In addition, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can inhibit the release of neurotransmitters from neurons by blocking calcium influx into the presynaptic terminal. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has also been shown to have anti-tumor effects by inhibiting calcium signaling pathways involved in cell proliferation and survival.
实验室实验的优点和局限性
The advantages of using 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research include its potency and specificity for the IP3 receptor, as well as its ability to inhibit calcium signaling in a reversible manner. However, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for careful dosing and handling to avoid unwanted effects on cellular processes.
未来方向
There are many potential future directions for research on 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide and its applications in scientific research. One area of interest is the development of new analogs of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide with improved potency and specificity for the IP3 receptor. Another area of interest is the investigation of the role of calcium signaling in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, the development of new techniques for imaging and measuring calcium signaling in live cells and tissues could lead to new insights into the role of calcium signaling in physiological processes.
合成方法
The synthesis of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool for investigating calcium signaling pathways. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been shown to inhibit the function of intracellular calcium channels, which can be used to study the role of calcium signaling in these processes.
属性
IUPAC Name |
2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOROHNYWXIFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B497140.png)
![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![1-{[1,1'-Biphenyl]-4-yloxy}-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B497144.png)






